molecular formula C9H12O3 B1222102 3-Phenoxy-1,2-propanediol CAS No. 538-43-2

3-Phenoxy-1,2-propanediol

Cat. No.: B1222102
CAS No.: 538-43-2
M. Wt: 168.19 g/mol
InChI Key: FNQIYTUXOKTMDM-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxy-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of 3-Phenoxy-1,2-propanediol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of different metabolites. The phenoxy group in the compound can participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 3-Phenoxy-1,2-propanediol is unique due to its specific combination of phenoxy and diol functional groups, which confer distinct chemical and physical properties. Its solubility in water and alcohol, along with its reactivity, makes it a valuable compound in various applications .

Properties

IUPAC Name

3-phenoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQIYTUXOKTMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90870597
Record name 1-Phenoxy-2,3-propanediol
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Molecular Weight

168.19 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Phenylglyceryl ether
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Vapor Pressure

0.00002 [mmHg]
Record name Phenylglyceryl ether
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CAS No.

538-43-2, 16354-93-1, 92768-70-2
Record name 3-Phenoxy-1,2-propanediol
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Record name Phenylglyceryl ether
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Record name D-Threo-1-phenylglycerol
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Record name 3-PHENOXY-1,2-PROPANEDIOL
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Record name 1-Phenoxy-2,3-propanediol
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Record name 3-phenoxypropane-1,2-diol
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Synthesis routes and methods

Procedure details

A solution of 150.2 g. phenyl glycidyl ether (1.0 eq.), 200.0 g. AOnPA (1.15 eq., of Example 1), 200.0 g. toluene, 4.0 g. tetrapropylammonium bromide (0.015 eq.), and 1.0 g. phenothiazine was heated at reflux for 6.0 hours. Conversion, measured by residual oxirane titer, was ca. 93%. Upon cooling, the reactor was charged with 186.0 g. of the AOnPA (1.07 eq.), 150.0 g. toluene, and 10.0 g. p-toluenesulfonic acid monohydrate (0.05 eq.). The mixture was again heated at reflux. After 6.0 hrs., conversion was 90%. The product was extracted with ether and purified by washing. It had an acrylate titer of 3.8 meq./g. (theory: 4.17 meq./g.) and Brookfield viscosity of 230 centipoise at 25° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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